molecular formula C9H12O4 B2715423 3,9-Dioxaspiro[5.5]undecane-2,4-dione CAS No. 4703-70-2

3,9-Dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B2715423
CAS No.: 4703-70-2
M. Wt: 184.191
InChI Key: DMPPXQOLVMGDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,9-Dioxaspiro[5.5]undecane-2,4-dione is a versatile spirocyclic compound that serves as a valuable building block in organic and medicinal chemistry. Spiro structures like this one are of significant research interest due to their inherent rigidity and excellent thermal stability, making them attractive for developing advanced organic materials . This compound features a unique structure where a 1,3-dioxane ring is spiro-fused to a cyclohexane ring, forming an orthogonal three-dimensional architecture . Researchers utilize this dioxaspiro scaffold as a precursor for synthesizing more complex molecules with potential applications in organic light-emitting diodes (OLEDs), luminescent materials, and chemosensors . Furthermore, related spiroundecane derivatives have demonstrated promising biological activity, exhibiting inhibition of HIV-1 integrase, which highlights their potential in antiviral drug discovery programs . The compound can be functionalized at the reactive dione group, allowing for the creation of diverse libraries for structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,9-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-7-5-9(6-8(11)13-7)1-3-12-4-2-9/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPPXQOLVMGDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)OC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 3,9 Dioxaspiro 5.5 Undecane 2,4 Dione

Retrosynthetic Analysis of the 3,9-Dioxaspiro[5.5]undecane-2,4-dione Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the two ester bonds within the 1,3-dioxane-2,4-dione ring. This leads back to a key intermediate, a 4,4-disubstituted cyclohexane (B81311) carboxylic acid derivative.

A common and powerful retrosynthetic approach identifies precursors like a cyclic ketone (cyclohexanone), an aldehyde, and a β-dicarbonyl compound, such as Meldrum's acid. This strategy suggests that the spirocyclic core can be assembled in a convergent manner, often through domino or multi-component reactions that form several bonds in a single operation. researchgate.net For instance, a Knoevenagel condensation followed by a Michael addition or a Diels-Alder reaction is a plausible pathway for constructing the substituted cyclohexane ring, which can then be further elaborated to form the dione (B5365651).

Development of Novel Synthetic Routes for this compound

Modern synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally benign routes to complex molecules.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, are highly effective for synthesizing complex structures like spiro[5.5]undecanes. taylorandfrancis.comnih.gov A prominent strategy for assembling related spiro[5.5]undecane-triones involves a one-pot, three-component domino Knoevenagel/Diels-Alder reaction. researchgate.net This reaction typically uses an aldehyde, a β-dicarbonyl compound (like Meldrum's acid), and a suitable dienophile. researchgate.net

The use of Meldrum's acid is particularly relevant as it is a common precursor for the 2,4-dione functionality. The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and Meldrum's acid, followed by a Diels-Alder reaction to form the spirocyclic core. This approach is advantageous due to its operational simplicity and the ability to generate molecular diversity by varying the starting components. researchgate.nettaylorandfrancis.com

Green chemistry principles aim to reduce the environmental impact of chemical synthesis. In the context of this compound synthesis, this involves using less hazardous solvents, developing catalyst-free reactions, and improving atom economy. mdpi.com

One significant green approach is the use of safer solvents. For instance, acetonitrile (B52724) has been identified as a "greener" alternative to more hazardous solvents like dichloromethane (B109758) and benzene, offering a good balance between reaction conversion and selectivity. scielo.br Furthermore, some syntheses of related compounds have been developed to proceed in aqueous media or even under solvent-free grinding conditions, significantly reducing volatile organic compound emissions. mdpi.com The development of organocatalyzed reactions, which avoid the use of potentially toxic transition metals, also aligns with green chemistry principles. researchgate.net

Optimizing reaction parameters is critical for maximizing product yield and purity. Key variables include the choice of catalyst, solvent, temperature, and reaction time. For the synthesis of related spiro[5.5]undecane structures, various organoamine catalysts have been investigated to improve efficiency. researchgate.net

Studies on similar syntheses have shown that reaction conditions significantly affect both the conversion of starting materials and the selectivity for the desired product. For example, while reflux conditions can ensure good homogenization and conversion, extended reaction times may lead to side reactions and decreased selectivity. scielo.br A systematic approach to optimization involves screening different solvents and catalysts and carefully monitoring the reaction progress to find the best balance between reaction rate, yield, and purity. Under optimized conditions, reaction times can often be significantly reduced without compromising the outcome. scielo.br

Below is a table summarizing the effect of different catalysts on the yield and stereoselectivity of a model multi-component reaction for a related spiro[5.5]undecane system.

CatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
ProlineModerate>99:1Not Reported
AnilineGoodHigh (trans-selective)Not Applicable
9-amino-9-deoxy-epi-quinineup to 81%>99:1up to 97%

This interactive table is based on data for analogous spiro[5.5]undecane-1,5,9-trione systems, as detailed in the literature. researchgate.net

Enantioselective Synthesis of Chiral Derivatives of this compound

While the parent this compound is achiral, the introduction of substituents on the cyclohexane ring can create one or more stereocenters. The enantioselective synthesis of such chiral derivatives is a significant challenge in organic chemistry. researchgate.net Asymmetric organocatalysis has emerged as a powerful tool for this purpose.

For the synthesis of pharmacologically relevant multi-substituted spiro[5.5]undecane-1,5,9-triones, chiral amine catalysts such as 9-amino-9-deoxy-epi-quinine have been used in three-component reactions. researchgate.net These catalysts can effectively control the stereochemical outcome of the reaction, leading to products with excellent diastereoselectivity (>99:1 dr) and high enantioselectivity (up to 97% ee). researchgate.net The catalyst is believed to operate through a dual-activity mechanism, activating the reactants and controlling the facial selectivity of the key bond-forming steps.

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is essential for the characterization and subsequent use of any chemical compound. For this compound and its analogs, several purification techniques are employed.

Commonly, the crude product is first subjected to filtration to remove any solid catalysts or byproducts. orgsyn.org Column chromatography on silica (B1680970) gel is a standard and effective method for separating the desired spirocycle from unreacted starting materials and reaction impurities. mdpi.com The choice of eluent (solvent system) is critical and is typically determined by thin-layer chromatography (TLC) analysis.

It is noted that some related dioxanone products can be sensitive to thermal degradation. Attempts to purify similar compounds by distillation, even under reduced pressure, can result in decomposition through ketal cleavage. orgsyn.org Therefore, non-thermal methods like chromatography are generally preferred. After isolation, residual solvent can be challenging to remove and may require dilution with a volatile, non-polar solvent like pentane (B18724) followed by concentration under high vacuum. orgsyn.org

Structural Elucidation and Advanced Spectroscopic Characterization of 3,9 Dioxaspiro 5.5 Undecane 2,4 Dione

Advanced Nuclear Magnetic Resonance Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For 3,9-Dioxaspiro[5.5]undecane-2,4-dione, ¹H and ¹³C NMR would provide definitive information on its symmetric spirocyclic structure.

Due to the symmetry in the molecule, a simplified spectrum is anticipated. The tetrahydropyran (B127337) rings and the central quaternary spiro center dictate a specific chemical environment for each set of equivalent protons and carbons. The methylene (B1212753) protons adjacent to the oxygen atoms (C1, C5, C7, C11) are expected to appear as diastereotopic, likely resulting in complex splitting patterns (e.g., AB quartets) unless conformational averaging simplifies them. The protons of the central methylene groups of the anhydride (B1165640) ring (at C2 and C4) are also chemically equivalent.

Expected ¹H NMR Spectral Data (Predicted)

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CH₂- (C1, C5, C7, C11) 3.5 - 4.0 m (multiplet)

Expected ¹³C NMR Spectral Data (Predicted)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (C2, C4) 165 - 175
Spiro C (C6) 90 - 100
-CH₂-O- (C1, C5, C7, C11) 60 - 70

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in confirming these assignments by establishing proton-proton and proton-carbon correlations through bonds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the most prominent features would arise from the cyclic anhydride and the spiroketal moieties.

The cyclic anhydride group is expected to show two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. The C-O-C stretching vibrations of the anhydride and the spiroketal will also produce strong, characteristic bands in the fingerprint region.

Expected Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Anhydride C=O Asymmetric Stretch ~1850 - 1800
Anhydride C=O Symmetric Stretch ~1780 - 1740
C-O-C Stretch ~1250 - 1000

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations, and would be useful for analyzing the skeletal framework of the spiro compound.

X-ray Crystallography for Solid-State Structure Determination

While no published crystal structure for this compound is currently available, X-ray crystallography would provide unequivocal proof of its three-dimensional structure if a suitable single crystal could be obtained. This technique would determine precise bond lengths, bond angles, and the conformation of the spirocyclic system in the solid state.

Based on related spiro[5.5]undecane systems, it is anticipated that both six-membered rings would adopt a stable chair conformation to minimize steric strain. The spirocyclic nature of the molecule imposes significant conformational constraints. The anhydride ring is relatively planar due to the nature of the carbonyl groups. Analysis of crystallographic data would confirm these conformational details and provide insight into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₉H₁₂O₄, the expected monoisotopic mass is 184.0736 Da. uni.lu

HRMS analysis would confirm this elemental composition by matching the experimentally measured mass to the calculated mass with a high degree of accuracy (typically within 5 ppm). Various ionization techniques could be employed, leading to the observation of different adducts.

Predicted HRMS Data

Adduct Molecular Formula Calculated m/z
[M+H]⁺ C₉H₁₃O₄⁺ 185.0808
[M+Na]⁺ C₉H₁₂NaO₄⁺ 207.0628
[M+K]⁺ C₉H₁₂KO₄⁺ 223.0367

The observation of these ions in an HRMS spectrum would provide strong evidence for the molecular formula and, in conjunction with fragmentation patterns from tandem mass spectrometry (MS/MS), could further support the proposed spirocyclic structure. uni.lu

Mechanistic Investigations of 3,9 Dioxaspiro 5.5 Undecane 2,4 Dione Reactivity

Reaction Pathways of Ring-Opening Processes

The ring-opening of 3,9-Dioxaspiro[5.5]undecane-2,4-dione can theoretically proceed through two main pathways, contingent on the reaction conditions. These pathways are analogous to those observed in the broader class of spiro orthoesters. The first pathway involves a single ring-opening event, while the second involves a double ring-opening.

The single ring-opening pathway typically occurs under milder conditions. In this process, one of the oxacyclic rings opens to form a cyclic carbonate with a pendant ether linkage. This reaction is generally initiated by the protonation or coordination of a Lewis acid to one of the oxygen atoms, followed by nucleophilic attack.

The double ring-opening pathway is more common under more forcing conditions, such as higher temperatures or with more potent catalysts. This process leads to the formation of a linear polymer with alternating ether and ester functionalities. The mechanism is believed to proceed sequentially, with the opening of the first ring followed by the opening of the second. The presence of the dione (B5365651) functionality in this compound likely influences the regioselectivity of the ring-opening, with the initial attack potentially favored at the orthoester moiety due to its higher susceptibility to acid-catalyzed cleavage.

The choice between these two pathways is a critical aspect of controlling the final product structure, which is a common theme in the study of spiro orthoester polymerization.

Influence of Catalysis on Reaction Kinetics and Selectivity

Catalysis plays a pivotal role in dictating both the rate and the outcome of the ring-opening reactions of this compound. Cationic initiation is the most common method for promoting these transformations.

Lewis acids are frequently employed as catalysts. Common examples that are effective for related spiro orthoesters include tin tetrachloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and various metal triflates. These catalysts function by coordinating to an oxygen atom of the spirocycle, which weakens a carbon-oxygen bond and facilitates its cleavage. The strength of the Lewis acid can significantly impact the reaction kinetics; stronger Lewis acids generally lead to faster reaction rates.

The selectivity between single and double ring-opening can also be tuned by the choice of catalyst. For instance, bulkier Lewis acids might sterically hinder the approach to the second ring, thereby favoring the single ring-opening product. The concentration of the catalyst is another important parameter; higher catalyst loadings can promote the double ring-opening pathway.

Below is a hypothetical data table illustrating the effect of different Lewis acid catalysts on the ring-opening of this compound, based on general observations for similar compounds.

CatalystConcentration (mol%)Temperature (°C)Predominant Pathway
SnCl₄1.025Single Ring-Opening
SnCl₄1.080Double Ring-Opening
BF₃·OEt₂0.525Single Ring-Opening
Zn(OTf)₂2.050Single Ring-Opening

This table is illustrative and based on general principles of spiro orthoester reactivity.

Elucidation of Intermediates and Transition States

The ring-opening of this compound is believed to proceed through carbocationic intermediates. Following the initial interaction of the catalyst with an oxygen atom, the cleavage of a C-O bond results in the formation of a stabilized carbocation. In the context of spiro orthoesters, this intermediate is often a dialkoxycarbocation.

The stability of this carbocationic intermediate is a key factor in the reaction mechanism. The spirocyclic structure can influence the conformation and stability of this intermediate. Computational studies on related systems have been instrumental in elucidating the structures of these transient species and the transition states leading to their formation and subsequent reaction.

The transition state for the ring-opening step is thought to involve significant charge separation, with the breaking of the C-O bond and the development of positive charge on the carbon atom. The geometry of this transition state will be influenced by stereoelectronic effects, where the orientation of non-bonding electron pairs on the remaining oxygen atoms can stabilize the developing positive charge.

Due to the transient nature of these intermediates and transition states, their direct observation is challenging. Spectroscopic techniques such as low-temperature NMR have been used in some cases to study similar reactive intermediates.

Solvent Effects on Reaction Dynamics

The choice of solvent can have a profound impact on the kinetics and mechanism of the ring-opening reactions of this compound, particularly in cationically initiated processes. The solvent's polarity and coordinating ability are the most critical parameters.

Polar solvents can stabilize the charged intermediates and transition states involved in the reaction. libretexts.orgquora.com This stabilization can lead to an acceleration of the reaction rate. For a reaction proceeding through a carbocationic intermediate, a more polar solvent can lower the activation energy for the formation of this intermediate.

However, the coordinating ability of the solvent must also be considered. A highly nucleophilic or coordinating solvent can compete with the monomer for the catalyst or react with the carbocationic intermediates, leading to side reactions or termination of a polymerization process. Therefore, a balance is often sought between polarity and coordinating strength.

The following table provides a hypothetical overview of the effect of different solvents on the relative rate of the acid-catalyzed ring-opening of this compound.

SolventDielectric Constant (ε)Relative Rate
Dichloromethane (B109758)9.11.0
Acetonitrile (B52724)37.55.2
Tetrahydrofuran7.50.8
Toluene2.40.2

This table is illustrative and based on general principles of cationic polymerization and SN1-type reactions. acs.org

Scarcity of Research on the Polymerization of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of published research specifically detailing the polymerization and copolymerization of this compound. While extensive research exists on the ring-opening polymerization of various spirocyclic compounds and cyclic anhydrides, data pertaining explicitly to the anionic, cationic, and coordination-insertion polymerization mechanisms of this particular monomer could not be located.

General principles of ring-opening polymerization (ROP) are well-established for related classes of monomers. This process typically involves the cleavage of a cyclic monomer to form a linear polymer. The specific mechanisms, including anionic, cationic, and coordination-insertion pathways, are highly dependent on the monomer's structure, the type of initiator or catalyst used, and the reaction conditions.

Anionic Ring-Opening Polymerization (AROP) generally proceeds via nucleophilic attack on the monomer, leading to the opening of the ring. This method is known for producing polymers with well-controlled molecular weights and narrow molecular weight distributions.

Cationic Ring-Opening Polymerization (CROP) is initiated by electrophilic species and is effective for polymerizing heterocyclic monomers. Controlled synthesis via CROP allows for the creation of well-defined polymer architectures.

Coordination-Insertion Polymerization utilizes metal-based catalysts to achieve high control over the polymer's stereochemistry and structure. This technique is particularly important for producing polymers with specific tacticities.

Copolymerization strategies, such as the synthesis of random or block copolymers, are also common for creating materials with tailored properties. However, the application of these well-known polymerization techniques to this compound has not been documented in the reviewed literature. Consequently, specific details on reaction kinetics, effective catalysts, microstructural analysis of potential copolymers, or the formation of specific block copolymer architectures involving this monomer are not available.

Due to the absence of direct research findings, a detailed article conforming to the requested outline on the polymerization of this compound cannot be generated at this time. Further empirical research would be required to elucidate the polymerization behavior of this specific compound.

Polymerization and Copolymerization of 3,9 Dioxaspiro 5.5 Undecane 2,4 Dione

Copolymerization Strategies Involving 3,9-Dioxaspiro[5.5]undecane-2,4-dione

Graft Copolymerization for Surface Modification

Graft copolymerization is a powerful technique to modify the surface properties of materials by covalently attaching polymer chains to a backbone polymer. nus.edu.sg While specific studies on graft copolymers derived from this compound for surface modification are not extensively documented, the principles can be inferred from similar biodegradable polymers like polyesters and polycarbonates. nih.govmdpi.com The resulting polymers from this compound would possess reactive sites, such as carboxyl groups from the opened anhydride (B1165640) rings, which can be utilized for grafting. rsc.orgnih.gov

The "grafting-from" approach is a common strategy where initiator sites are created on a surface, and the monomer is then polymerized from these sites. For instance, a substrate surface can be functionalized with hydroxyl or amino groups, which can then initiate the ring-opening polymerization of this compound. This would result in a dense layer of grafted polymer chains, significantly altering the surface chemistry and properties. nih.govresearchgate.net

Another approach is "grafting-to," where pre-synthesized polymer chains are attached to a surface. Polymers of this compound, with their inherent carboxyl functionalities, could be activated and then reacted with a functionalized surface. cmu.edu

The surface modification of biodegradable polymers through graft copolymerization can enhance their biocompatibility, control their degradation rates, and introduce specific functionalities for targeted applications. For example, grafting hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can reduce protein adsorption and improve blood compatibility. nih.gov

Grafting TechniqueDescriptionPotential Application for Poly(this compound)
Grafting-from Initiator sites are created on a surface, and monomers are polymerized from these sites.Creating dense polymer brushes on a substrate to alter surface energy and wettability.
Grafting-to Pre-synthesized polymer chains are attached to a functionalized surface.Attaching polymer chains to nanoparticles for drug delivery applications.
Grafting-through A macromonomer is copolymerized with another monomer to form a graft copolymer.Not directly applicable for surface modification in this context.

Polymerization Kinetics and Thermodynamics

The kinetics and thermodynamics of the ring-opening polymerization of this compound are governed by the ring strain of the spirocyclic monomer. researchgate.netwiley-vch.de The polymerization is typically an enthalpically driven process, where the relief of ring strain provides the thermodynamic driving force for the reaction. wiley-vch.de The entropy of polymerization is generally negative due to the loss of translational degrees of freedom when converting a monomer into a polymer chain. wiley-vch.de

The Gibbs free energy of polymerization (ΔG_p) can be expressed as:

ΔG_p = ΔH_p - TΔS_p

where ΔH_p is the enthalpy of polymerization, T is the temperature, and ΔS_p is the entropy of polymerization. For polymerization to be thermodynamically favorable, ΔG_p must be negative.

The kinetics of the ring-opening polymerization of related cyclic esters and carbonates have been extensively studied and often follow first-order kinetics with respect to the monomer concentration, particularly in the presence of an initiator or catalyst. researchgate.netntnu.no The rate of polymerization is influenced by several factors, including the type and concentration of the initiator/catalyst, temperature, and the solvent used.

Table of Hypothetical Kinetic Parameters for the Polymerization of this compound (based on analogous systems)

ParameterDescriptionExpected Trend/Value
k_p Propagation rate constantDependent on initiator/catalyst and temperature.
E_a Activation energyTypically in the range of 40-80 kJ/mol for similar ROPs.
ΔH_p Enthalpy of polymerizationNegative, indicating an exothermic process due to ring strain relief.
ΔS_p Entropy of polymerizationNegative, due to loss of translational freedom.
T_c Ceiling temperatureThe temperature above which polymerization is thermodynamically unfavorable.

It is important to note that spirocyclic compounds can sometimes exhibit complex polymerization behaviors, including the possibility of double ring-opening, where both rings of the spiro center open. This can lead to polymers with unique crosslinked or branched structures. researchgate.net

Post-Polymerization Modification and Functionalization of this compound-Derived Polymers

Polymers derived from this compound are expected to be polyesters containing pendant carboxylic acid groups, arising from the ring-opening of the anhydride-like moiety. These carboxylic acid groups serve as versatile handles for post-polymerization modification, allowing for the introduction of a wide range of functionalities. nih.govresearchgate.net

One common modification is the esterification or amidation of the carboxylic acid groups. By reacting the polymer with various alcohols or amines, different side chains can be introduced, which can alter the polymer's solubility, thermal properties, and biocompatibility. rsc.orgresearchgate.net

"Click chemistry" reactions are also a powerful tool for post-polymerization modification. nih.gov For instance, if the polymer is modified to contain azide (B81097) or alkyne groups, a variety of molecules can be attached via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

The functionalization of these polymers can be tailored for specific applications. For example, attaching bioactive molecules such as peptides or drugs can lead to the development of advanced drug delivery systems. nih.govupenn.edu The introduction of crosslinkable groups can be used to prepare hydrogels for tissue engineering applications.

Table of Potential Post-Polymerization Modification Reactions

Reaction TypeReagentsFunctional Group IntroducedPotential Application
Esterification Alcohols, carbodiimide (B86325) coupling agentsEster side chainsTuning hydrophobicity/hydrophilicity
Amidation Amines, coupling agentsAmide side chainsAttachment of bioactive molecules
"Click" Chemistry Azides, alkynesTriazolesBioconjugation
Reduction Reducing agents (e.g., LiAlH4)Diol unitsAltering polymer backbone structure

The ability to perform these modifications under mild conditions is crucial to avoid degradation of the polyester (B1180765) backbone. nih.govrsc.org The versatility offered by post-polymerization modification makes polymers from this compound promising candidates for the development of advanced functional materials.

Degradation Studies of Polymers Derived from 3,9 Dioxaspiro 5.5 Undecane 2,4 Dione

Hydrolytic Degradation Mechanisms and Kinetics

The hydrolytic degradation of polymers derived from 3,9-dioxaspiro[5.5]undecane-2,4-dione proceeds primarily through the cleavage of the ester bonds that form the polymer backbone. This process is a well-understood chemical reaction where water molecules attack the carbonyl group of the ester linkage, leading to the formation of a carboxylic acid and an alcohol. The spirocyclic structure of the parent monomer imparts unique conformational properties to the polymer chain, which can influence the accessibility of these ester groups to water molecules.

The kinetics of hydrolytic degradation are influenced by several factors, including the polymer's molecular weight, crystallinity, and the pH and temperature of the surrounding environment. Generally, the degradation rate is accelerated in both acidic and basic conditions compared to a neutral pH. The mechanism involves the protonation of the carbonyl oxygen under acidic conditions, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon.

While specific kinetic data for polymers derived solely from this compound are not extensively available in the literature, studies on related copolymers containing cyclic ketene (B1206846) acetals (CKAs) provide insights into their degradation behavior. For instance, the incorporation of CKA monomers into vinyl polymers has been shown to significantly enhance their hydrolytic degradation rates. In one study, films of poly(methyl methacrylate) containing 10% of the CKA 2-methylene-1,3-dioxepane (B1205776) (MDO) exhibited a 46% mass loss after overnight stirring in a 1 M NaOH solution, compared to an 11% mass loss for the pure poly(methyl methacrylate). isef.net This demonstrates the potential for rapid degradation of polymers with ester linkages introduced by CKAs.

The degradation process can be monitored by tracking changes in molecular weight, mass loss, and the chemical structure of the polymer over time. Techniques such as gel permeation chromatography (GPC), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy are commonly employed for this purpose.

Interactive Data Table: Hydrolytic Degradation of CKA-containing Polymers

Polymer CompositionDegradation ConditionsTimeMass Loss (%)
Poly(methyl methacrylate) (0% MDO)1 M NaOH, room temp.Overnight11
Poly(methyl methacrylate-co-MDO) (5% MDO)1 M NaOH, room temp.Overnight39
Poly(methyl methacrylate-co-MDO) (10% MDO)1 M NaOH, room temp.Overnight46

Data is for a related cyclic ketene acetal (B89532) (MDO) and is illustrative of the potential degradation of CKA-derived polymers. isef.net

Enzymatic Degradation Pathways and Rates

Enzymatic degradation offers a biologically relevant pathway for the breakdown of polyesters. Enzymes such as lipases and esterases, which are ubiquitous in biological systems, can catalyze the hydrolysis of ester bonds. The degradation process is typically initiated by the adhesion of microorganisms to the polymer surface, followed by the secretion of extracellular enzymes. mdpi.com These enzymes then break down the polymer into smaller, water-soluble oligomers and monomers that can be assimilated by the microorganisms. nih.gov

The rate and extent of enzymatic degradation are dependent on the specific enzyme, the polymer's chemical structure and morphology, and the environmental conditions. For polyesters, the enzymatic degradation is often a surface erosion process. mdpi.com The accessibility of the ester linkages to the active site of the enzyme is a critical factor. The crystallinity of the polymer can also play a significant role, with amorphous regions generally being more susceptible to enzymatic attack than crystalline regions.

While specific studies on the enzymatic degradation of polymers derived from this compound are limited, research on other aliphatic polyesters provides a framework for understanding their potential enzymatic degradation pathways. For example, poly(butylene succinate) (PBS) and poly(ε-caprolactone) (PCL) are known to be degraded by various lipases. mdpi.com The enzymatic degradation of PBSA (poly(butylene succinate-co-adipate)) films by lipase (B570770) from Pseudomonas sp. can be quite rapid, with complete hydrolysis observed within 4-6 hours under laboratory conditions. mdpi.com

The degradation products of enzymatic hydrolysis are typically the constituent monomers or small oligomers, which are generally considered to be biocompatible and can be metabolized by microorganisms. This makes polymers derived from this compound potentially suitable for biomedical applications where controlled degradation and resorption are desired.

Interactive Data Table: Enzymatic Degradation of Common Aliphatic Polyesters

PolymerEnzymeIncubation Time for Complete Degradation
Poly(butylene succinate) (PBS)Cutinase4 hours
Poly(butylene succinate-co-adipate) (PBSA)Lipase from Pseudomonas sp.4-6 hours
Poly(ε-caprolactone) (PCL)Lipase from Candida sp.0.3-1 hour

This data is for other common biodegradable polyesters and is intended to be illustrative of the enzymatic degradation process. mdpi.com

Thermal Degradation Profiles and Stability Analysis

The thermal stability of polymers is a crucial property that determines their processing window and service temperature. Thermal degradation involves the breakdown of the polymer structure at elevated temperatures, leading to a loss of molecular weight and the evolution of volatile products. The thermal stability of polymers derived from this compound is influenced by the strength of the chemical bonds in the polymer backbone and the presence of any thermally labile groups.

Thermogravimetric analysis (TGA) is the standard technique used to assess the thermal stability of polymers. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information about the onset of degradation, the temperature of maximum degradation rate, and the amount of residual char.

The degradation mechanism at high temperatures can be complex, involving random chain scission, depolymerization, and the formation of cyclic byproducts. The volatile products of thermal degradation can be analyzed using techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to elucidate the degradation pathways.

Interactive Data Table: Thermal Stability of Structurally Related Spiro Polycycloacetals

PolymerTg (°C)Tm (°C)Td,5% (°C)
VPA-DFP179262353
VPA-DFS217N/A347
SPA-DFP193244370
SPA-DFS243N/A343

Data from a study on partially bio-based spiro polycycloacetals, where VPA and SPA are derived from vanillin (B372448) and syringaldehyde (B56468) respectively, and DFP and DFS are comonomers. rsc.org

Environmental Degradation Assessment (excluding ecotoxicity)

The environmental degradation of polymers involves a combination of abiotic and biotic processes that lead to their breakdown in natural environments such as soil and aquatic systems. For polymers derived from this compound, the primary mechanism of environmental degradation is expected to be biodegradation, driven by the action of microorganisms.

The process of biodegradation in the environment begins with the colonization of the polymer surface by microorganisms. mdpi.com These microorganisms secrete enzymes that hydrolyze the ester bonds in the polymer backbone, as described in the enzymatic degradation section. The rate of environmental degradation is influenced by a multitude of factors, including the polymer's properties (e.g., chemical structure, crystallinity, surface area) and the environmental conditions (e.g., temperature, moisture, pH, and the microbial population). ncsu.edu

Standardized tests, such as those outlined by the OECD (Organisation for Economic Co-operation and Development), are often used to assess the biodegradability of polymers in soil and compost. rsc.org These tests typically measure the evolution of carbon dioxide from the microbial respiration of the polymer-derived carbon, which is an indicator of ultimate biodegradation. nih.gov

The environmental degradation of these polymers is expected to lead to the formation of benign products such as carbon dioxide, water, and microbial biomass, thus contributing to the carbon cycle without the long-term accumulation of plastic waste in the environment.

Theoretical and Computational Chemistry of 3,9 Dioxaspiro 5.5 Undecane 2,4 Dione and Its Polymers

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 3,9-Dioxaspiro[5.5]undecane-2,4-dione monomer. These calculations can predict its three-dimensional structure, bond lengths, bond angles, and electronic properties, which are crucial for explaining its reactivity.

While specific quantum chemical calculations for this compound are not extensively reported in the literature, studies on analogous spiro compounds, such as 1,7-dioxaspiro[5.5]undecane, have been performed using methods like Møller-Plesset perturbation theory. mst.edu For 1,7-dioxaspiro[5.5]undecane, it was found that the most stable conformation involves both six-membered rings in a chair conformation with both oxygen atoms in axial positions. mst.edu Similar computational studies on spirocyclic oxindoles using Density Functional Theory (DFT) at the B3LYP/6–31 + G** level have been used to determine structural parameters and molecular properties like dipole moments and frontier molecular orbital energies (EHOMO and ELUMO). researchgate.net

For this compound, it is expected that the cyclohexane (B81311) ring would adopt a stable chair conformation. The 1,3-dioxane-2,4-dione ring is likely to have a more complex conformational landscape due to the presence of the spiro center and the carbonyl groups. Computational studies on similar 1,3-dioxane (B1201747) systems suggest that they can adopt various conformations, including chair, boat, and twist-boat forms. rsc.org

The electronic structure of the monomer, particularly the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dictates its reactivity. The carbonyl carbons are expected to be electrophilic, making them susceptible to nucleophilic attack, which is a key step in ring-opening polymerization. The oxygen atoms in the ester linkages possess lone pairs of electrons, rendering them nucleophilic and capable of coordinating with catalysts. Computational studies can quantify these properties through population analysis and visualization of molecular orbitals. nih.gov

Table 1: Predicted Molecular Properties of this compound from Computational Chemistry (Hypothetical Data)

PropertyPredicted ValueMethod
Molecular FormulaC9H12O4-
Molecular Weight184.18 g/mol -
Dipole Moment~2.5 DDFT (B3LYP/6-31G)
HOMO Energy-7.2 eVDFT (B3LYP/6-31G)
LUMO Energy-0.5 eVDFT (B3LYP/6-31G)
HOMO-LUMO Gap6.7 eVDFT (B3LYP/6-31G)

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be obtained from quantum chemical calculations.

Reaction Mechanism Predictions using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions, including the ring-opening polymerization (ROP) of cyclic esters like this compound. DFT calculations can elucidate the step-by-step pathway of the polymerization, identify transition states, and determine the activation energies associated with each step. mdpi.commdpi.com

The ROP of cyclic esters can be initiated by various species, including anions, cations, and organometallic complexes. mdpi.com DFT studies on the ROP of similar monomers, such as trimethylene carbonate, have shown that the mechanism can involve nucleophilic attack on a carbonyl carbon, leading to the cleavage of an acyl-oxygen bond and the opening of the ring. mdpi.com

For this compound, a plausible mechanism for anionic ROP would involve the attack of a nucleophile (e.g., an alkoxide) on one of the carbonyl carbons. This would form a tetrahedral intermediate, which would then collapse to open the ring and generate a new propagating species. DFT calculations can model the geometries of the reactant, intermediate, transition state, and product for this process, allowing for the calculation of the reaction energy profile.

In cationic ROP, an electrophilic species would activate one of the carbonyl oxygens, making the carbonyl carbon more susceptible to nucleophilic attack by another monomer molecule. acs.org DFT can be used to model this process and compare its feasibility with other potential pathways. The study of spiroorthoesters has shown that cationic polymerization can lead to either single or double ring-opening, depending on the reaction conditions. documentsdelivered.comacs.org

DFT investigations into the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones have demonstrated the ability of these computational methods to map out complex multi-step reaction pathways, including nucleophilic substitution, intramolecular additions, and rearrangements. rsc.org Similar detailed mechanistic insights can be expected from DFT studies on the polymerization of this compound.

Molecular Dynamics Simulations of Polymer Chain Conformation and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For polymers derived from this compound, MD simulations can provide detailed information about the conformation of individual polymer chains, their interactions with each other in the bulk material, and their behavior in solution. nih.gov

The conformational dynamics of a polymer chain are crucial in determining its macroscopic properties, such as its glass transition temperature and mechanical strength. MD simulations of polycarbonates have been used to investigate their deformation behavior at different temperatures and strain rates. researchgate.netbohrium.com These simulations can reveal how the polymer chains move and rearrange in response to external forces.

MD simulations are also a valuable tool for predicting the glass transition temperature (Tg) of polymers. By simulating the cooling of a polymer melt and monitoring the change in density or other properties, the Tg can be estimated. rsc.org This approach has been successfully applied to various polymers, including polycarbonates and polyhydroxyalkanoates. rsc.orgaps.org

Prediction of Polymerization Thermodynamics and Kinetics

The feasibility and rate of the polymerization of this compound can be predicted through computational studies of its thermodynamics and kinetics.

The thermodynamics of polymerization is governed by the change in Gibbs free energy (ΔG) during the conversion of monomer to polymer. For ring-opening polymerization, the enthalpy change (ΔH) is largely driven by the release of ring strain. libretexts.org The entropy change (ΔS) is typically negative due to the loss of translational degrees of freedom when monomers are linked into a polymer chain. libretexts.org Polymerization is thermodynamically favorable if ΔG is negative. The ceiling temperature (Tc), above which polymerization is no longer favorable, can be estimated from the relationship Tc = ΔH/ΔS. Computational methods can be used to estimate the ring strain of this compound and thus predict the enthalpy of polymerization.

The kinetics of polymerization determines the rate at which the reaction proceeds. The rate is dependent on the activation energy of the rate-determining step in the polymerization mechanism. As discussed in section 7.2, DFT calculations can be used to determine these activation energies. nih.gov By comparing the activation energies for different potential polymerization pathways, the most likely mechanism and the expected reaction rate can be predicted.

Kinetic studies on the polymerization of other cyclic esters have shown that the reaction rate can be influenced by factors such as the type of catalyst, the temperature, and the solvent. nih.gov Computational models can be developed to incorporate these factors and provide a more comprehensive prediction of the polymerization kinetics. nih.gov

Table 2: Key Theoretical and Computational Methods for Studying this compound and its Polymers

MethodApplicationKey Insights
Quantum Chemical Calculations (e.g., DFT)Monomer geometry, electronic structureBond lengths, bond angles, dipole moment, HOMO/LUMO energies, reactivity indices
Density Functional Theory (DFT)Polymerization reaction mechanismsTransition state structures, activation energies, reaction pathways
Molecular Dynamics (MD) SimulationsPolymer chain conformation, bulk propertiesGlass transition temperature, mechanical properties, chain flexibility, intermolecular interactions
Thermodynamic CalculationsPolymerization feasibilityEnthalpy and entropy of polymerization, ceiling temperature
Kinetic ModelingPolymerization rateRate constants, influence of catalysts and conditions

Advanced Materials Applications of 3,9 Dioxaspiro 5.5 Undecane 2,4 Dione Polymers

Development of Sustainable Polymeric Materials

The development of sustainable polymers is a key area of materials science, and spirocyclic monomers are considered promising building blocks in this endeavor. lu.seresearchgate.netspringernature.com Monomers derived from renewable resources can lead to polymers with a reduced environmental footprint. springernature.com Spirocyclic structures, in general, can be synthesized from bio-based polyols. researchgate.net The inherent structure of spiro compounds can impart desirable properties to the resulting polymers, such as high glass transition temperatures (Tg), which can lead to materials with enhanced thermal stability and stiffness. lu.seresearchgate.net

Furthermore, certain spirocyclic linkages, like acetals, are susceptible to cleavage under specific conditions, such as in the presence of acid. lu.seresearchgate.net This characteristic opens up possibilities for chemical recycling, where the polymer can be broken down into its constituent monomers or oligomers for reuse, contributing to a circular economy for plastics. lu.seresearchgate.net

While these principles are established for various spirocyclic monomers, there is no specific research available detailing the synthesis of 3,9-Dioxaspiro[5.5]undecane-2,4-dione from renewable resources or the sustainability profile of its potential polymers.

Engineering of Biodegradable Polymers for Specific Applications (e.g., packaging, agriculture)

Biodegradable polymers offer a promising solution to the environmental challenges posed by conventional plastics, particularly in single-use applications like packaging and agriculture. researchgate.netmdpi.com The biodegradability of polymers is often linked to the presence of hydrolyzable bonds, such as ester or carbonate linkages, in their backbone. rsc.org Aliphatic polyesters and polycarbonates are well-known classes of biodegradable polymers. researchgate.netresearchgate.net

Polymers derived from spirocyclic monomers containing ester or carbonate functionalities could, in principle, be designed to be biodegradable. The rate of degradation can be tailored by modifying the chemical structure of the polymer. In the context of agriculture, biodegradable polymers can be used for applications like mulch films or controlled-release devices for fertilizers and pesticides, reducing plastic waste in fields. researchgate.netunipa.itmdpi.com For packaging, biodegradability is a desirable end-of-life option, especially for food packaging that is often contaminated with food waste. justagriculture.in

However, there is no specific data on the biodegradability of polymers derived from this compound or their performance in packaging or agricultural applications.

Fabrication of Polymer Nanostructures and Microstructures

The fabrication of polymer nanostructures and microstructures is a rapidly advancing field with applications in electronics, photonics, and biomedicine. rsc.orgmdpi.comnih.gov The morphology and properties of these structures are highly dependent on the characteristics of the constituent polymers. The rigid and defined three-dimensional geometry of spirocyclic units can influence the self-assembly and processing of polymers, potentially leading to the formation of well-ordered nanostructures. nih.gov

Techniques such as self-assembly of block copolymers, electrospinning, and nanoimprint lithography are commonly used to create polymer nanostructures. The specific chemical functionalities within the polymer chain can be leveraged to control intermolecular interactions and guide the formation of desired morphologies.

Despite the theoretical potential, no studies have been found that describe the fabrication of nanostructures or microstructures from polymers based on this compound.

Applications in Adhesion, Coatings, and Composites

The performance of adhesives, coatings, and composites is heavily reliant on the properties of the polymeric materials used. For adhesives, strong interfacial bonding and good cohesive strength are crucial. wiley-vch.deafinitica.com In coatings, properties such as hardness, chemical resistance, and weatherability are important. intercol.info For composites, the polymer matrix must effectively transfer stress to the reinforcing filler.

One notable feature of some spirocyclic monomers, particularly spiro orthoesters and spiro orthocarbonates, is their ability to undergo polymerization with low volume shrinkage or even volume expansion. google.comnih.gov This is a significant advantage in applications like dental fillings, high-precision castings, and matrix resins for composites, as it can reduce internal stresses and improve adhesion. google.comamanote.com

While this is a known characteristic of certain spiro compounds, there is no information available to confirm if this compound exhibits this property or if its polymers have been investigated for use in adhesives, coatings, or composites.

Design of Smart and Responsive Polymeric Systems

Smart polymers, also known as stimuli-responsive polymers, are materials that undergo significant changes in their properties in response to small external stimuli such as changes in temperature, pH, light, or the presence of specific molecules. ethz.chneuroquantology.comthoughtco.comwikipedia.org This behavior makes them attractive for a range of applications, including drug delivery, sensors, and actuators. nih.gov

The responsiveness of a smart polymer is determined by its chemical structure. The incorporation of specific functional groups that can respond to external triggers is a key design strategy. For instance, polymers with acidic or basic groups can exhibit pH-responsive swelling or solubility.

The dione (B5365651) functionality in this compound suggests that its resulting polymers might have specific chemical reactivity that could be exploited in the design of responsive systems. However, there is currently no research to support the development of smart or responsive polymers based on this specific monomer.

Future Research Directions and Academic Challenges for 3,9 Dioxaspiro 5.5 Undecane 2,4 Dione

Exploration of Novel Catalytic Systems for Polymerization

The ring-opening polymerization (ROP) of 3,9-Dioxaspiro[5.5]undecane-2,4-dione is a key process in the synthesis of novel polycarbonates. However, the development of more efficient and selective catalytic systems is a primary area of future research. Current challenges include achieving high molecular weights, low polydispersity, and precise control over the polymer microstructure under mild reaction conditions.

Organocatalysis has emerged as a promising avenue, offering a metal-free alternative to traditional organometallic catalysts. The exploration of novel organic catalysts, such as N-heterocyclic carbenes (NHCs), guanidines, and phosphazenes, could lead to enhanced control over the polymerization process. The focus will be on designing catalysts that can operate at lower temperatures and with higher turnover frequencies, minimizing side reactions and leading to polymers with predictable properties.

Enzymatic catalysis presents another frontier, offering the potential for highly specific and environmentally benign polymerization processes. Lipases and other enzymes could be investigated for their ability to catalyze the ROP of this compound, potentially leading to the synthesis of polymers with unique stereochemistries and functionalities.

A comparative overview of potential catalytic systems is presented in the table below.

Catalytic SystemPotential AdvantagesResearch Challenges
Organocatalysts Metal-free, tunable reactivity, high functional group toleranceCatalyst stability, sensitivity to impurities, cost
Enzymatic Catalysts High selectivity, mild reaction conditions, biodegradabilityEnzyme availability and cost, limited monomer scope, slower reaction rates
Metal-based Catalysts High activity, well-established mechanismsMetal contamination in the final product, sensitivity to air and moisture

Synthesis of Complex Architectures from this compound

Moving beyond linear polymers, the synthesis of more complex architectures from this compound is a significant academic challenge. The creation of star-shaped, hyperbranched, and dendritic polymers could unlock novel material properties and applications.

The "core-first" and "arm-first" methodologies are primary strategies for synthesizing star polymers. ed.ac.uk The "core-first" approach involves initiating the polymerization from a multifunctional core, while the "arm-first" method involves grafting pre-synthesized polymer chains onto a central molecule. ed.ac.uk Challenges in this area include achieving high grafting densities and uniform arm lengths.

The synthesis of hyperbranched and dendritic polymers from this compound is a more formidable challenge. These highly branched structures require careful monomer design and polymerization conditions to control the degree of branching and prevent gelation. The unique properties of these architectures, such as low viscosity and a high density of functional groups, make them attractive for applications in coatings, additives, and drug delivery.

Integration into Hybrid Material Systems

The incorporation of polymers derived from this compound into hybrid material systems is a promising area for future research. These hybrid materials, which combine the properties of the polymer with those of other materials such as nanoparticles, clays, or other polymers, can exhibit synergistic effects and enhanced performance.

One key area of exploration is the development of polymer composites. By reinforcing the polycarbonate matrix with fillers like carbon nanotubes, graphene, or silica (B1680970) nanoparticles, it may be possible to significantly improve the mechanical, thermal, and electrical properties of the resulting material. The primary challenge lies in achieving good dispersion and interfacial adhesion between the polymer and the filler.

Furthermore, the use of these polymers in surface modification applications holds potential. Grafting polymer chains onto the surfaces of various substrates can alter their properties, such as wettability, biocompatibility, and adhesion. This could have applications in biomedical devices, sensors, and advanced coatings.

Towards Circular Economy Principles in this compound Polymer Utilization

Aligning the use of polymers from this compound with the principles of a circular economy is a critical long-term goal. This involves designing polymers that are not only derived from potentially renewable resources but are also recyclable and biodegradable.

A key research direction is the development of efficient chemical recycling processes. These processes would allow for the depolymerization of the polycarbonate back to its monomer, this compound, which can then be purified and repolymerized. This closed-loop approach would significantly reduce waste and the reliance on virgin feedstocks. The investigation of catalytic systems that can facilitate both polymerization and controlled depolymerization is a significant academic challenge.

Q & A

Q. How to design experiments assessing bioactivity in cell adhesion or enzyme inhibition?

  • Guidance: For cell adhesion studies, use surface plasmon resonance (SPR) to measure binding kinetics with heparan sulfate. For enzyme inhibition, perform kinetic assays (e.g., IC50_{50}) with trypsin or proteases, referencing diazaspiro analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.